1-(3-Phenylbutyl)piperidin-3-ol
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Overview
Description
1-(3-Phenylbutyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-(3-Phenylbutyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-phenylbutylamine with piperidin-3-one under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactions and optimization of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
1-(3-Phenylbutyl)piperidin-3-ol undergoes several types of chemical reactions, including:
Scientific Research Applications
1-(3-Phenylbutyl)piperidin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Phenylbutyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Phenylbutyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-phenylbutyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(14-6-3-2-4-7-14)9-11-16-10-5-8-15(17)12-16/h2-4,6-7,13,15,17H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEWIUIABNUQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC(C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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